molecular formula C22H18BrNO4 B214446 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B214446
Poids moléculaire: 440.3 g/mol
Clé InChI: MFPQEBQSFTXFJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as BFI-1, is a synthetic compound that has been widely studied for its potential applications in cancer treatment. BFI-1 is a selective inhibitor of the polycomb repressive complex 1 (PRC1), which is involved in the regulation of gene expression.

Mécanisme D'action

5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one selectively inhibits the activity of PRC1 by binding to the chromodomain of CBX7, a subunit of PRC1. This binding disrupts the interaction between PRC1 and chromatin, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to be effective in inhibiting the growth of several types of cancer cells in vitro and in vivo. In addition, 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of cancer stem cells. 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects, and to inhibit the growth of bacteria and viruses.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is its selectivity for PRC1, which allows for the specific inhibition of this complex without affecting other cellular processes. However, 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has limited solubility in water, which can make it difficult to use in some experiments. In addition, 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more soluble analogs of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, which would allow for easier use in experiments. Another area of interest is the investigation of the potential use of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to determine the safety and efficacy of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in humans, and to explore its potential as a cancer therapy.

Méthodes De Synthèse

The synthesis of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-furancarboxaldehyde with ethyl 2-bromoacetate to form 2-(2-furyl)-2-bromoethyl acetate. The second step involves the reaction of 2-(2-furyl)-2-bromoethyl acetate with 3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one to form 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, or 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one.

Applications De Recherche Scientifique

5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in cancer treatment. PRC1 is a complex that plays a role in the regulation of gene expression, and is overexpressed in many types of cancer. 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one selectively inhibits the activity of PRC1, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to be effective in inhibiting the growth of several types of cancer cells, including breast cancer, glioblastoma, and acute myeloid leukemia.

Propriétés

Nom du produit

5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C22H18BrNO4

Poids moléculaire

440.3 g/mol

Nom IUPAC

5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C22H18BrNO4/c23-16-8-9-18-17(13-16)22(27,14-19(25)20-7-4-12-28-20)21(26)24(18)11-10-15-5-2-1-3-6-15/h1-9,12-13,27H,10-11,14H2

Clé InChI

MFPQEBQSFTXFJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CO4)O

SMILES canonique

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CO4)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.